Cas no 852448-09-0 (Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-)
852448-09-0 structure
Product Name:Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-
CAS-nummer:852448-09-0
MF:C16H17N
MW:223.312884092331
CID:1835480
Update Time:2024-11-27
Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-
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- Inchi: 1S/C16H17N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-6,9-10,14H,7-8,11,17H2
- InChI-sleutel: IFNMCDJEFWXUCT-UHFFFAOYSA-N
- LACHT: C1(N)=CC=C(CC2C3=C(C=CC=C3)CC2)C=C1
Experimentele eigenschappen
- Dichtheid: 1.121±0.06 g/cm3(Predicted)
- Smeltpunt: 189-190 °C(Solv: ethanol (64-17-5); ethyl ether (60-29-7))
- Kookpunt: 385.0±11.0 °C(Predicted)
- pka: 4.83±0.10(Predicted)
Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]- Gerelateerde literatuur
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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